
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione, also known as BMD, is a synthetic compound that belongs to the class of naphthoquinones. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions. In
作用機序
The mechanism of action of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione involves its ability to induce oxidative stress in cells. This compound can generate reactive oxygen species (ROS) in cells, which can lead to DNA damage and cell death. This compound can also inhibit the activity of enzymes that are involved in the production of ROS, thereby reducing oxidative stress in cells. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of enzymes that are involved in the production of ROS. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of using 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione in lab experiments is its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound is also relatively stable and can be easily synthesized in the lab. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound can generate ROS in cells, which can lead to DNA damage and cell death. Further research is needed to fully understand the toxicity of this compound and its effects on cells.
将来の方向性
There are several future directions for the study of 2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione. One of the most significant directions is its potential as a cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its effects on cancer cells. This compound could also be studied for its potential in treating other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders. Additionally, the toxicity of this compound needs to be fully understood, and further studies are needed to determine the optimal dosage for its use in lab experiments.
合成法
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3-methylnaphthalene-1,4-dione with benzylthiol in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-Benzylsulfanyl-3-methylnaphthalene-1,4-dione has been extensively studied for its potential in various scientific research applications. One of the most significant applications of this compound is its ability to inhibit the growth of cancer cells. Several studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. This compound has also been studied for its potential in treating other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders.
特性
CAS番号 |
2593-59-1 |
|---|---|
分子式 |
C18H14O2S |
分子量 |
294.4 g/mol |
IUPAC名 |
2-benzylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O2S/c1-12-16(19)14-9-5-6-10-15(14)17(20)18(12)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChIキー |
DVPALWYMAIMQJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC3=CC=CC=C3 |
その他のCAS番号 |
2593-59-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
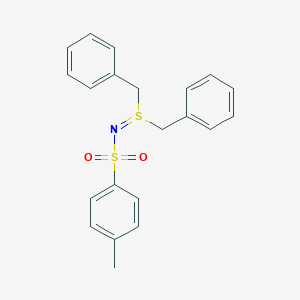
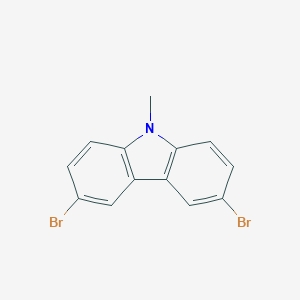
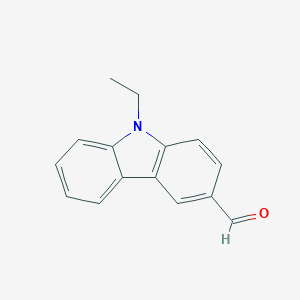

![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)

![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
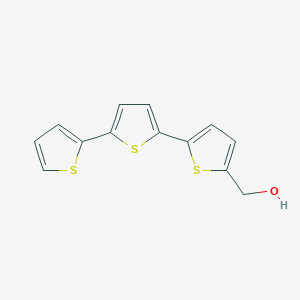
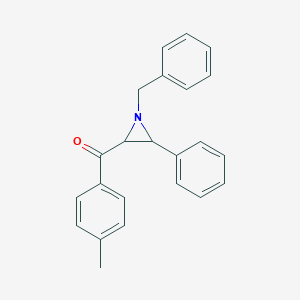
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
